5-ブロモ-L-トリプトファン

概要

説明

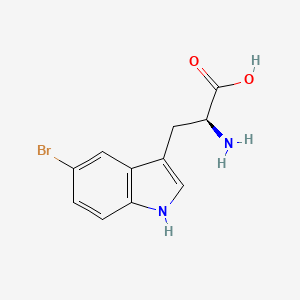

5-Bromo-L-tryptophan: is a brominated derivative of the amino acid tryptophan It is characterized by the substitution of a bromine atom at the 5th position of the indole ring of tryptophan

科学的研究の応用

Chemistry: 5-Bromo-L-tryptophan is used as a building block in the synthesis of various complex organic molecules. Its unique brominated structure allows for selective functionalization, making it valuable in organic synthesis.

Biology: In biological research, 5-Bromo-L-tryptophan is used to study protein structure and function. It can be incorporated into proteins to investigate the effects of bromination on protein activity and stability.

Medicine: The compound has potential therapeutic applications. For instance, it has been studied for its ability to inhibit the polymerization of sickle cell hemoglobin, making it a candidate for treating sickle cell anemia .

Industry: In the industrial sector, 5-Bromo-L-tryptophan is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds .

作用機序

5-ブロモ-L-トリプトファンの作用機序は、特定の分子標的との相互作用を伴います。例えば、鎌状赤血球症の文脈では、この化合物は、ヘモグロビン分子の特定部位に結合することによって、鎌状赤血球ヘモグロビンの重合を阻害します。 これにより、赤血球の典型的な鎌状を招く繊維状凝集体の形成が阻止されます .

6. 類似の化合物との比較

類似の化合物:

- 5-フルオロ-L-トリプトファン

- 5-メチル-L-トリプトファン

- 5-ヒドロキシ-L-トリプトファン

比較: 5-ブロモ-L-トリプトファンは、臭素原子の存在により、独特の化学的および生物学的特性を備えています。5-フルオロ-L-トリプトファンと比較して、臭素原子はより大きく、より分極しやすいので、反応性と生物学的標的との相互作用が異なります。 同様に、5-メチル-L-トリプトファンと5-ヒドロキシ-L-トリプトファンは、化学的挙動と用途に影響を与える異なる置換基を持っています .

生化学分析

Biochemical Properties

5-Bromo-L-tryptophan is involved in various biochemical reactions. It can be part of peptides, cyclic peptides, indole alkaloids, ergot alkaloids, and macrocycles .

Cellular Effects

These effects suggest that 5-Bromo-L-tryptophan influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

5-Bromo-L-tryptophan is involved in the metabolic pathways of certain marine organisms

準備方法

合成経路と反応条件: 5-ブロモ-L-トリプトファンの合成は、通常、L-トリプトファンの臭素化を伴います。一般的な方法の1つは、臭素またはN-ブロモスクシンイミド(NBS)を臭素化剤として使用することです。反応は通常、インドール環の5位を選択的に臭素化するように、制御された温度条件下で、水性または有機溶媒中で行われます。

工業的製造方法: 5-ブロモ-L-トリプトファンの工業的製造は、バイオテクノロジープロセスを通じて達成できます。例えば、特定のハロゲナーゼ酵素を発現するコリネバクテリウム・グルタミクスの組換え株を使用して、発酵によって5-ブロモ-L-トリプトファンを生成できます。 この方法は、環境に優しく効率的であると考えられています .

化学反応の分析

反応の種類: 5-ブロモ-L-トリプトファンは、以下を含むさまざまな化学反応を受けることができます。

置換反応: 臭素原子は、他の求核剤で置き換えることができます。

酸化および還元反応: インドール環は、特定の条件下で酸化または還元できます。

カップリング反応: この化合物は、カップリング反応に参加して、より複雑な分子を形成できます。

一般的な試薬と条件:

置換反応: アジ化ナトリウムやチオールなどの試薬を使用できます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤。

還元反応: 水素化ホウ素ナトリウムなどの還元剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アジ化ナトリウムによる置換は、5-アジド-L-トリプトファンを生成する可能性があり、過マンガン酸カリウムによる酸化は、5-ブロモインドール-3-カルボン酸を生成する可能性があります .

4. 科学研究への応用

化学: 5-ブロモ-L-トリプトファンは、さまざまな複雑な有機分子の合成における構成ブロックとして使用されます。その独特の臭素化構造により、選択的な官能化が可能になり、有機合成において貴重な存在となっています。

生物学: 生物学研究では、5-ブロモ-L-トリプトファンは、タンパク質の構造と機能を研究するために使用されます。タンパク質に組み込むことで、臭素化がタンパク質の活性と安定性に与える影響を調べることができます。

医学: この化合物は、潜在的な治療用途を持っています。 例えば、鎌状赤血球ヘモグロビンの重合を阻害する能力について研究されており、鎌状赤血球症の治療候補となっています .

工業: 工業分野では、5-ブロモ-L-トリプトファンは、医薬品や農薬の製造に使用されます。 その独自の特性により、さまざまな生物活性化合物の合成における貴重な中間体となっています .

類似化合物との比較

- 5-Fluoro-L-tryptophan

- 5-Methyl-L-tryptophan

- 5-Hydroxy-L-tryptophan

Comparison: 5-Bromo-L-tryptophan is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to 5-Fluoro-L-tryptophan, the bromine atom is larger and more polarizable, leading to different reactivity and interactions with biological targets. Similarly, 5-Methyl-L-tryptophan and 5-Hydroxy-L-tryptophan have different substituents that affect their chemical behavior and applications .

特性

IUPAC Name |

(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315301 | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25197-99-3 | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25197-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。